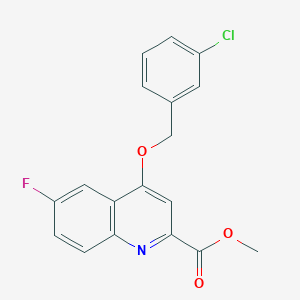

Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate

Description

Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a 3-chlorobenzyloxy substituent at position 4, a fluorine atom at position 6, and a methyl ester group at position 2 of the quinoline scaffold.

Properties

IUPAC Name |

methyl 4-[(3-chlorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFNO3/c1-23-18(22)16-9-17(14-8-13(20)5-6-15(14)21-16)24-10-11-3-2-4-12(19)7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZPGNCJTYMTSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the Methyl Ester Group: The carboxylic acid group at the 2-position can be esterified using methanol and a strong acid catalyst like sulfuric acid.

Attachment of the 3-Chlorobenzyl Ether Group: The final step involves the nucleophilic substitution of the hydroxyl group at the 4-position with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce the quinoline ring or other functional groups.

Substitution: Nucleophilic substitution reactions can be carried out to replace the 3-chlorobenzyl ether group with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

Reduction: Formation of partially or fully reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial agent due to its quinoline core.

Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of microorganisms and cancer cells. Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate can be elucidated through comparison with analogs reported in the literature. Key differentiating factors include substituent positions, halogenation patterns, and biological activities.

Structural and Functional Comparison Table

Key Observations

Substituent Effects at Position 4: The 3-chlorobenzyloxy group in the target compound introduces moderate electron-withdrawing effects and steric bulk, which may enhance interactions with hydrophobic pockets in biological targets. The 2,5-dimethylbenzyloxy variant (discontinued) lacks halogens, suggesting that methyl groups may reduce target affinity or metabolic stability .

Position 6 Substituents: The 6-fluoro substituent (shared by the target and Merck’s compounds) likely enhances electron-deficient character, improving π-π stacking or hydrogen-bonding interactions. This contrasts with the 6-methoxy group in compound 6a, which provides electron-donating effects and may reduce quinoline ring reactivity .

Compound 6a’s activity as a P-glycoprotein inhibitor highlights the importance of the 2-aryl substituent (e.g., phenyl) for modulating transporter proteins, a feature absent in the target compound .

Synthesis and Stability :

- The discontinuation of the 2,5-dimethylbenzyloxy analog underscores the critical role of halogenation in optimizing pharmacokinetic properties. Chlorine or bromine substituents may confer better stability or bioavailability compared to methyl groups .

Research Findings and Implications

- Antidiabetic Potential: Quinoline derivatives with 6-fluoro and halogenated benzyloxy groups (e.g., Merck’s compounds) demonstrate efficacy in treating hyperglycemia-related pathologies, likely via AMPK activation or insulin sensitization . The target compound’s 3-chlorobenzyloxy group may offer a balance between potency and metabolic stability.

- Structural Optimization : The 6-fluoro substituent appears superior to 6-methoxy in enhancing target engagement, as seen in compound 6a’s weaker P-glycoprotein inhibition compared to fluorine-containing analogs .

Notes

- Synthesis Methodology : The target compound’s esterification likely follows protocols akin to , utilizing methyl iodide and base-mediated alkylation .

- Substituent Trade-offs : Halogenation at position 4 improves target affinity but may increase molecular weight and logP values, necessitating further optimization.

- Knowledge Gaps: Direct biological data for the target compound are absent; future studies should evaluate its activity in models of diabetes or cancer.

Biological Activity

Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, notable for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate has the molecular formula C₁₈H₁₃ClFNO₃ and a molecular weight of 345.75 g/mol. Its structure features a quinoline core substituted with a methyl ester group at the 2-position, a fluorine atom at the 6-position, and a 3-chlorobenzyl ether group at the 4-position. This unique arrangement enhances its biological activity compared to other quinoline derivatives.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : Achieved through Friedländer synthesis, involving the condensation of aniline derivatives with ketones.

- Introduction of Fluorine : Utilizes electrophilic fluorination methods.

- Esterification : The carboxylic acid group is esterified using methanol and a strong acid catalyst.

Antimicrobial Activity

Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate exhibits significant antimicrobial properties. Studies indicate that it is effective against various pathogens, including multidrug-resistant (MDR) bacteria. The minimum inhibitory concentration (MIC) values for active derivatives have been reported as low as 0.22 to 0.25 μg/mL .

Table 1: Antimicrobial Activity Summary

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Bactericidal |

| Ciprofloxacin | Variable | Synergistic |

| Ketoconazole | Variable | Synergistic |

The mechanism of action involves:

- DNA Intercalation : The quinoline core can intercalate with DNA, inhibiting replication in microorganisms and cancer cells.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, notably DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

Cytotoxicity and Hemolytic Activity

In vitro studies show that this compound demonstrates low cytotoxicity with IC₅₀ values greater than 60 μM and low hemolytic activity (% lysis ranging from 3.23 to 15.22%), indicating a favorable safety profile compared to traditional antibiotics like Triton X-100 .

Case Studies

- Study on Antibiofilm Activity : Research highlighted that derivatives of this compound significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming Ciprofloxacin in biofilm reduction percentage .

- Synergistic Effects : Further investigations revealed that this compound could enhance the effectiveness of existing antibiotics like Ciprofloxacin and Ketoconazole, reducing their MICs when used in combination therapy .

Q & A

Basic: What are common synthetic routes and critical reaction conditions for synthesizing methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate?

Answer:

The synthesis typically involves multi-step processes, starting with precursor molecules such as substituted quinolines and benzyl halides. Key steps include:

- Condensation reactions between fluorinated quinoline derivatives and 3-chlorobenzyl chloride under reflux conditions, using polar aprotic solvents like dimethylformamide (DMF) to enhance nucleophilic substitution .

- Esterification of the carboxyl group using methanol in the presence of acid catalysts (e.g., H₂SO₄) to yield the methyl ester .

Critical conditions include temperature regulation (60–80°C for condensation, room temperature for esterification) and inert atmospheres to prevent oxidation of sensitive intermediates .

Basic: Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity. Fluorine-19 NMR is critical for verifying the 6-fluoro group .

- X-ray crystallography for resolving molecular geometry, as demonstrated in structurally similar quinoline derivatives (e.g., monoclinic crystal systems with P21/c space groups) .

- High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Basic: How is initial biological activity screening typically conducted for this compound?

Answer:

- In vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric assays) to assess interactions with targets like kinases or proteases.

- Antimicrobial susceptibility testing (e.g., MIC determination against Mycobacterium tuberculosis), referencing structurally analogous quinolines with confirmed bioactivity .

- Cytotoxicity profiling using cell lines (e.g., HEK293 or HeLa) to establish preliminary safety thresholds .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on bioactivity?

Answer:

- Systematic substitution : Replace the 3-chlorobenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to evaluate effects on binding affinity .

- Fluorine scanning : Introduce fluorine at alternative positions (e.g., 4- or 8-fluoro) to probe steric and electronic influences on target interactions .

- Molecular docking with targets (e.g., M. tuberculosis enzymes) to prioritize synthetic candidates .

Advanced: What mechanistic insights explain the nucleophilic substitution reactivity of the 3-chlorobenzyl group?

Answer:

The 3-chlorobenzyl group undergoes SNAr (nucleophilic aromatic substitution) due to electron withdrawal by the chlorine atom, activating the benzyl position for attack by nucleophiles (e.g., hydroxyl or amine groups). Solvent polarity (e.g., DMF) stabilizes the transition state, while elevated temperatures (70–90°C) accelerate reaction rates .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

Answer:

- Variable-temperature NMR to distinguish dynamic effects (e.g., rotational barriers) from static structural anomalies .

- 2D NMR techniques (COSY, NOESY) to assign overlapping signals, particularly in aromatic regions .

- Comparative crystallography : Cross-validate NMR assignments with X-ray diffraction data from analogous compounds .

Advanced: What strategies improve synthetic yield in large-scale preparations?

Answer:

- Catalyst optimization : Use palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to reduce side products .

- Solvent selection : Switch to dichloromethane for improved solubility of intermediates during benzylation .

- Flow chemistry : Continuous processing minimizes thermal degradation and enhances reproducibility .

Advanced: How can target identification studies elucidate the compound’s mechanism of action?

Answer:

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- Cellular thermal shift assay (CETSA) : Monitor protein stability shifts to identify engaged targets .

- CRISPR-Cas9 screening : Genome-wide knockout libraries can reveal pathways sensitized to the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.